molecular formula C13H12N2S B1529101 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile CAS No. 1877185-94-8

1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile

Cat. No.: B1529101
CAS No.: 1877185-94-8
M. Wt: 228.31 g/mol
InChI Key: GZSGVFMZYARUKL-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H12N2S It is characterized by a cyclopentane ring substituted with a benzothiazole moiety and a nitrile group

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSGVFMZYARUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-benzothiazole-2-carboxylic acid with cyclopentanecarbonitrile in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted benzothiazoles.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile has found applications in various scientific research fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile is structurally similar to other benzothiazole derivatives, such as 2-(1,3-Benzothiazol-2-yl)ethanamine and 2-(1,3-Benzothiazol-2-yl)ethanol. its unique cyclopentane ring and nitrile group contribute to its distinct chemical properties and potential applications. The compound's uniqueness lies in its ability to undergo diverse chemical reactions and its potential biological activities.

Biological Activity

1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant case studies and research findings.

Overview

Chemical Structure:

  • Molecular Formula: C10H8N2S
  • Molecular Weight: 188.25 g/mol
  • Canonical SMILES: C1CCC(C1)C#NNC2=NC=CS2

This compound features a benzothiazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The benzothiazole ring enhances the compound's reactivity and facilitates interactions with enzymes and receptors in biological systems.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Interference: It could disrupt cellular processes by interfering with signaling pathways or cellular structures.

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains.

Case Study:

  • Study on Antibacterial Activity: A derivative demonstrated significant inhibition against Gram-positive bacteria, likely through disruption of cell wall synthesis.

Antitumor Activity

Benzothiazoles are recognized for their broad-spectrum antitumor activity. This particular compound has been explored for its potential in cancer treatment.

Research Findings:

StudyFindings
Study 1Demonstrated cytotoxic effects against human cancer cell lines.
Study 2Investigated structure-activity relationships leading to enhanced potency.
Study 3Explored potential as a lead compound in the development of new anticancer agents.

Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate in pharmaceutical synthesis. Its ability to participate in various chemical reactions allows for the creation of diverse derivatives with potential therapeutic applications.

Pharmaceutical Applications:

  • Synthesis of Anticancer Agents: The compound serves as a precursor for synthesizing novel drugs targeting cancer.
  • Development of Antimicrobial Agents: Its derivatives are being explored for their efficacy against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile
Reactant of Route 2
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1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile

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